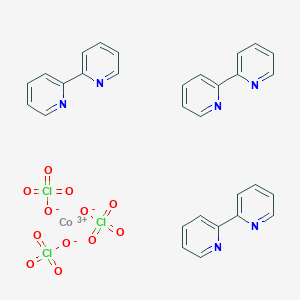

tris(2,2'-bipyridyl)cobalt(III)

Description

Properties

CAS No. |

14376-02-4 |

|---|---|

Molecular Formula |

C30H24Cl3CoN6O12 |

Molecular Weight |

825.8 g/mol |

IUPAC Name |

cobalt(3+);2-pyridin-2-ylpyridine;triperchlorate |

InChI |

InChI=1S/3C10H8N2.3ClHO4.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |

InChI Key |

NMBDAQCKNYPFCW-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |

Other CAS No. |

14376-02-4 |

Synonyms |

Co(bpy)3(3) cobalt trisbipyridyl CoBPY cpd tris(2,2'-bipyridyl)cobalt(III) tris(2,2'-bipyridyl)cobalt(III) perchlorate |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Engineering of Tris 2,2 Bipyridyl Cobalt Iii Complexes

Controlled Synthesis of [Co(bpy)₃]³⁺

The synthesis of the cobalt(III) state of the complex typically involves the oxidation of the more readily prepared tris(2,2'-bipyridyl)cobalt(II), [Co(bpy)₃]²⁺. Controlling this oxidation is key to obtaining a pure and stable product.

Electrochemical methods offer a precise and clean route for the synthesis of [Co(bpy)₃]³⁺ from its cobalt(II) counterpart. The [Co(bpy)₃]³⁺/[Co(bpy)₃]²⁺ redox couple is characterized by a chemically reversible one-electron transfer process . This reversibility allows for the efficient electrochemical conversion of the cobalt(II) complex to the desired cobalt(III) form. The process involves applying a controlled potential to a solution containing the [Co(bpy)₃]²⁺ complex. At a suitable potential, the cobalt center is oxidized, releasing an electron that is transferred to the working electrode.

The kinetics and mechanisms of this interfacial electron transfer are highly dependent on the experimental setup, including the choice of electrode material (e.g., glassy carbon, platinum) and the composition of the electrolyte monash.edu. Investigations into the electrochemical behavior of the complex in various media, including aprotic molecular solvents and ionic liquids, have been conducted to understand and optimize this oxidation process monash.eduelsevierpure.com. The standard electrode potential (E⁰) of the couple is a fundamental parameter that dictates the required potential for the oxidation .

Achieving reproducible synthesis of [Co(bpy)₃]³⁺ requires careful control over several key reaction parameters. The principles of Design of Experiments (DoE) can be applied to systematically study the influence of factors like temperature, solvent, and reagents to maximize yield and purity prismbiolab.com.

Redox Conditions : The choice of oxidizing agent (in chemical synthesis) or the applied potential (in electrochemical synthesis) is critical. The redox potential must be sufficient to oxidize Co(II) to Co(III) without causing degradation of the ligands or the complex itself.

Temperature : Temperature affects reaction rates and the stability of the complex. Optimization is required to find a temperature that allows for a reasonable reaction time without promoting decomposition.

pH : In aqueous solutions, pH can be a critical factor. The stability of the [Co(bpy)₃]³⁺ complex is high, but extreme pH values can lead to ligand dissociation or hydrolysis reactions over time.

| Parameter | Influence on Synthesis | Considerations for Optimization |

|---|---|---|

| Redox Potential | Drives the Co(II) to Co(III) oxidation. | Must be sufficient for oxidation but below the potential for ligand or solvent degradation. |

| Solvent Polarity | Affects complex stability, solubility, and reaction kinetics. rsc.orgresearchgate.net | High polarity solvents (e.g., acetonitrile) are often preferred to stabilize the charged complex. rsc.orgresearchgate.net |

| Temperature | Controls the rate of reaction. | Balance between achieving a practical reaction rate and preventing thermal decomposition of the complex. |

| pH (in aqueous media) | Influences the stability and potential hydrolysis of the complex. | Maintain a pH range where the complex and its ligands are stable and protonation-related side reactions are minimized. |

Ligand Substitution Strategies and Their Impact on Complex Reactivity and Stability

A wide variety of substituted 2,2'-bipyridine (B1663995) ligands can be synthesized and incorporated into the cobalt complex. A common strategy involves introducing functional groups onto the aromatic rings of the bipyridine structure. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) are of particular interest due to their profound electronic effects on the central cobalt atom acs.orgresearchgate.net. For example, bis(imino)pyridine ligands, which are structurally related to bipyridines, have been functionalized with groups ranging from cyano (-CN) and trifluoromethyl (-CF₃) as EWGs, to methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) as EDGs rsc.orgresearchgate.net. The synthesis of these modified ligands can be complex, sometimes involving multi-step processes or specialized catalytic methods nih.gov.

The electronic nature of the substituents on the bipyridyl ligands directly modulates the redox potential of the Co(II)/Co(III) couple. This relationship is a cornerstone of tuning these complexes for redox applications.

Electron-Withdrawing Groups (EWGs) : When EWGs are attached to the bipyridine ligands, they pull electron density away from the cobalt center. This makes the cobalt(II) ion more electron-poor and therefore more difficult to oxidize. As a result, the formal redox potential of the Co(II)/Co(III) couple is increased (shifted to more positive values) acs.orgresearchgate.net.

Electron-Donating Groups (EDGs) : Conversely, EDGs push electron density toward the cobalt center. This increased electron density makes it easier to remove an electron (i.e., to oxidize the cobalt). Consequently, EDGs decrease the formal redox potential of the Co(II)/Co(III) couple (shifting it to more negative values) acs.orgresearchgate.net.

A theoretical and experimental study on a series of bis(imino)pyridine cobalt(II) complexes demonstrated that the Co(II)/Co(III) oxidation potentials could be systematically varied over a range of nearly 750 mV simply by changing the N-aryl substituents from strongly electron-donating to strongly electron-withdrawing rsc.orgresearchgate.net. This tunability is crucial for applications where the redox potential of the mediator must be precisely matched with other components of the system, such as in DSSCs acs.orgresearchgate.net.

| Substituent Type on Ligand | Electronic Effect | Impact on Co(II) Center | Effect on Co(II)/Co(III) Redox Potential |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Pulls electron density from the metal center. acs.orgresearchgate.net | Becomes more electron-poor; harder to oxidize. | Increases (becomes more positive). acs.orgresearchgate.netrsc.org |

| Electron-Donating Group (EDG) | Pushes electron density to the metal center. acs.orgresearchgate.net | Becomes more electron-rich; easier to oxidize. | Decreases (becomes more negative). acs.orgresearchgate.netrsc.org |

| Unsubstituted (e.g., -H) | Reference point. | Baseline electron density. | Reference potential. |

Supramolecular Assembly Approaches Involving [Co(bpy)₃]³⁺ Building Blocks

Supramolecular chemistry involves the construction of large, well-ordered structures from smaller molecular building blocks held together by non-covalent interactions nso-journal.orgnso-journal.org. The highly directional and predictable nature of metal-ligand coordination bonds makes transition metal complexes excellent candidates for use as nodes or "building blocks" in coordination-driven self-assembly acs.org.

The [Co(bpy)₃]³⁺ complex possesses several features that make it a suitable component for supramolecular assembly. Its well-defined, rigid octahedral geometry and its +3 charge can be used to direct the formation of larger architectures. While direct examples of [Co(bpy)₃]³⁺ in complex supramolecular structures are specific, the principles are well-established with analogous systems acs.orgrsc.org. The assembly can be driven by:

Electrostatic Interactions : The high positive charge of the complex can direct its assembly with anionic species, forming ordered ionic lattices or aggregates in solution.

π-π Stacking : The aromatic bipyridine ligands can participate in π-π stacking interactions with other planar aromatic molecules, leading to the formation of extended, stacked structures.

Hydrogen Bonding : If the bipyridyl ligands are functionalized with groups capable of hydrogen bonding, these interactions can be used as a directional tool to guide the assembly process nso-journal.org.

By combining these non-covalent forces, [Co(bpy)₃]³⁺ and its derivatives can act as templates or nodes in the construction of two- and three-dimensional supramolecular ensembles with tailored functionalities acs.orgrsc.org.

Coordination Chemistry and Structural Elucidation of Tris 2,2 Bipyridyl Cobalt Iii

Geometric Configuration and Ligand Environment

Octahedral Coordination Geometry of the Cobalt(III) Center

The tris(2,2'-bipyridyl)cobalt(III) cation features a cobalt(III) ion at its core, which is coordinated by six nitrogen atoms from the three 2,2'-bipyridine (B1663995) (bpy) ligands. nih.govscienceopen.com This arrangement results in an octahedral geometry around the central cobalt atom. nih.govscienceopen.com The bidentate nature of the bipyridine ligands, where each ligand binds to the metal center through two nitrogen atoms, is crucial in the formation of this stable octahedral complex. nih.govscienceopen.com

Distorted Octahedral Parameters, Bond Lengths (Co—N), and Bond Angles (N—Co—N)

X-ray crystallographic studies of various salts of the [Co(bpy)₃]³⁺ cation have provided precise measurements of its structural parameters. For instance, in the trichloride (B1173362) tetrahydrate salt, the Co—N bond distances are in the range of 1.928(3) to 1.939(3) Å. nih.gov Similarly, in the octacyanidotungstate(V) salt, these distances range from 1.926(2) to 1.939(2) Å. nih.govscienceopen.com

The bite angle of the bipyridine ligand and the angles between adjacent ligands deviate from the ideal 90° and 180° of a perfect octahedron. The cis N—Co—N bond angles within the chelate rings are typically around 83.50(19)°, while other cis angles are closer to 90°, for example, up to 93.82(14)°. nih.gov The trans N—Co—N angles also show slight deviations from linearity, with values ranging from 175.23(14)° to 176.38(19)°. nih.gov A parameter used to quantify the degree of distortion is the octahedral distortion parameter, Σ, which is the sum of the deviations from 90° for all twelve cis N–metal–N angles. acs.orgacs.org

Table 1: Selected Bond Lengths and Angles in Tris(2,2'-bipyridyl)cobalt(III) Complexes

| Compound | Co—N Bond Lengths (Å) | cis N—Co—N Angles (°) | trans N—Co—N Angles (°) | Reference |

| [Co(bpy)₃]Cl₃·4H₂O | 1.928(3) – 1.939(3) | 83.50(19) – 93.82(14) | 175.23(14) – 176.38(19) | nih.gov |

| [Co(bpy)₃][W(CN)₈] | 1.926(2) – 1.939(2) | Not Reported | Not Reported | nih.govscienceopen.com |

Chirality and Isomerism in Tris(bipyridyl)cobalt(III) Complexes

The non-planar arrangement of the three bidentate ligands around the central cobalt atom in [Co(bpy)₃]³⁺ leads to the formation of a chiral complex. libretexts.org This means that the complex and its mirror image are non-superimposable, resulting in two enantiomers. libretexts.org These enantiomers are designated as Δ (delta) and Λ (lambda) based on the right-handed or left-handed helicity of the ligand arrangement around the metal center. libretexts.org

This type of isomerism, known as configurational isomerism, is a common feature in tris-chelate complexes. rsc.org The presence of these enantiomers makes the complex optically active, meaning it can rotate the plane of polarized light. libretexts.org The separation and study of these isomers are of significant interest in various fields, including stereoselective catalysis and molecular recognition. In some cases, the complex can undergo racemization, a process where one enantiomer converts into the other, sometimes through a transient inversion of chirality. nih.gov

Advanced Structural Characterization Techniques

A variety of sophisticated techniques are employed to fully elucidate the structure of tris(2,2'-bipyridyl)cobalt(III) and related complexes, both in the solid state and in solution.

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

Crystallographic studies have been performed on various salts of the complex, including the trichloride tetrahydrate and the octacyanidotungstate(V). nih.govscienceopen.comnih.gov These studies not only reveal the structure of the complex cation but also the arrangement of the counter-ions and any solvent molecules in the crystal lattice. nih.govresearchgate.net For example, in the case of [Co(bpy)₃]Cl₃·4H₂O, X-ray crystallography has detailed the extensive hydrogen-bonding network involving the chloride anions and water molecules. nih.govresearchgate.net

Table 2: Crystallographic Data for Tris(2,2'-bipyridyl)cobalt(III) Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| [Co(bpy)₃][W(CN)₈] | Orthorhombic | Pccn | 11.465(2) | 15.141(3) | 20.007(4) | nih.govscienceopen.com |

| [Co(bpy)₃]Cl₃·4H₂O | Orthorhombic | Cmca | 20.171(4) | 23.170(5) | 13.316(3) | researchgate.net |

Spectroscopic Probes for Solution Structure and Dynamics (e.g., ¹H NMR Spectroscopy for Azobenzene-Bound Complexes)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are vital for understanding the structure and behavior of the complex in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. acs.orgnih.govresearchgate.net

In the case of the diamagnetic Co(III) complex, ¹H NMR spectra can provide detailed information about the ligand environment. For instance, in azobenzene-bound tris(bipyridine)cobalt(III) complexes, ¹H NMR has been used to monitor the photoisomerization of the azobenzene (B91143) moieties. acs.orgnih.gov The chemical shifts and coupling patterns of the bipyridine protons can be analyzed to understand the binding modes of the ligands. rsc.orgrsc.org Although the parent [Co(bpy)₃]³⁺ is diamagnetic, studies on related paramagnetic Co(II) complexes, which can be formed through redox processes, also utilize ¹H NMR to investigate their solution behavior, despite the challenges of broadened signals. acs.orgnih.gov These studies can provide insights into the electronic structure and dynamic processes, such as ligand exchange or isomerization. acs.orgnih.govresearchgate.net

Electronic Structure and Spin State Dynamics of Tris 2,2 Bipyridyl Cobalt Complexes

Spectroscopic Investigations of Electronic Transitions

Spectroscopic techniques are pivotal in elucidating the electronic transitions within [Co(bpy)3]3+. These methods provide insights into the energies of molecular orbitals and the nature of electronic excitations.

UV-Visible Spectroscopy for Ligand-to-Metal Charge Transfer (LMCT) and d-d Excitation Bands

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. In [Co(bpy)3]3+, the observed absorption bands are primarily assigned to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. csbsju.edulibretexts.org

LMCT bands are typically intense and arise from the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital. For [Co(bpy)3]3+, these transitions are observed in the ultraviolet region. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have simulated the UV-Vis spectra, showing absorption peaks in acetonitrile (B52724) at approximately 262 nm, 179 nm, 174 nm, and 168 nm, which are characterized as LMCT transitions. researchgate.net

In contrast, d-d transitions, which involve the excitation of an electron between d-orbitals of the cobalt ion, are characteristically weak. csbsju.edulibretexts.org For a low-spin d6 complex like [Co(bpy)3]3+ in an octahedral field, these transitions are spin-forbidden, contributing to their low intensity.

Table 1: Simulated UV-Visible Absorption Peaks for [Co(bpy)3]3+ in Acetonitrile

| Wavelength (nm) | Excitation Energy (eV) | Type of Transition |

|---|---|---|

| 262 | 4.73 | LMCT |

| 179 | 6.93 | LMCT |

| 174 | 7.13 | LMCT |

| 168 | 7.38 | LMCT |

Data sourced from theoretical calculations. researchgate.net

Resonant Inelastic X-ray Scattering (RIXS) Spectroscopy

RIXS is a powerful, photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of materials, surmounting the limitations of lifetime broadening often present in other X-ray methods. nih.govuu.nl

Co L-edge and N K-edge Resonances for Electronic Structure Elucidation

By tuning the incident X-ray energy to the cobalt L-edge (2p → 3d transition) or the nitrogen K-edge (1s → 2p transition), RIXS can selectively probe the electronic states associated with the metal center and the ligands, respectively. nih.gov Studies on aqueous [Co(bpy)3]3+ have utilized both Co L-edge and N K-edge RIXS to investigate its electronic structure. nih.gov The analysis of N 1s RIXS data reveals emission from metal-dominated orbitals, which underscores the significant mixing between metal and ligand orbitals. nih.gov

Analysis of Energy-Loss Features Indicative of d-d Excitations and Charge-Transfer Excitations

The energy difference between the incident and scattered photons in a RIXS experiment corresponds to the energy of an elementary excitation in the system. The RIXS spectra of [Co(bpy)3]3+ exhibit prominent energy-loss features that are indicative of both d-d and charge-transfer excitations. nih.gov The ability to resolve these features provides a direct experimental handle on the crystal field splitting and the extent of hybridization between the cobalt 3d orbitals and the bipyridine ligand orbitals. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. illinois.edu While the ground state of the [Co(bpy)3]3+ complex is diamagnetic (low-spin d6), EPR spectroscopy becomes relevant when studying its redox chemistry or photo-induced processes that may generate paramagnetic intermediates. For instance, in the context of dye-sensitized solar cells, a photo-induced reaction between [Co(bpy)3]3+ and an electrolyte additive can form a paramagnetic Co(II) complex, which can be characterized by EPR. researchgate.net

Theoretical Descriptions of Electronic Structure and Spin States

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in complementing experimental findings and providing a deeper understanding of the electronic structure and spin states of cobalt bipyridyl complexes. acs.orgnih.gov

A combined experimental and computational study has indicated that while [Co(bpy)3]2+ exists as a mixture of low-spin and high-spin states, [Co(bpy)3]3+ exhibits a much stronger low-spin character, estimated to be around 80% low-spin and 20% high-spin in aqueous solution. nih.gov This finding is supported by calculations that reproduce the experimental X-ray absorption spectra by considering linear combinations of simulated spectra for different spin states. nih.gov Ab initio restricted active space (RAS) calculations have also been employed to simulate and interpret the Co L-edge X-ray absorption and RIXS spectra, providing unbiased assignments of the spin state. rsc.org These theoretical approaches are crucial for interpreting complex spectral features and understanding the nuanced spin-state energetics. acs.org

Density Functional Theory (DFT) for Spin State Energetics and Electronic Configuration

DFT has become a important tool for investigating the electronic properties of transition metal complexes like tris(2,2'-bipyridyl)cobalt(III). acs.org It offers a balance between computational cost and accuracy, making it suitable for these large and complex systems. acs.orgmaplesoft.com

Calculation of High-Spin (HS) vs. Low-Spin (LS) State Components and Energy Differences

For tris(2,2'-bipyridyl)cobalt(III), a d⁶ complex, the ligand field created by the three bipyridine ligands is strong enough to enforce a low-spin (LS) state with a (t₂g)⁶(eg)⁰ electronic configuration. This results in a diamagnetic complex. In contrast, the analogous cobalt(II) complex, [Co(bpy)₃]²⁺, can exist in both high-spin (HS) and low-spin (LS) states. researchgate.netnih.govacs.org

A combined experimental and computational study revealed that in an aqueous solution, tris(2,2'-bipyridyl)cobalt(III) has a much stronger low-spin character, with approximately 80% in the low-spin state and 20% in the high-spin state. researchgate.netnih.govacs.org For the cobalt(II) analogue, the distribution is different, with about 40% in the low-spin state and 60% in the high-spin state. researchgate.netnih.govacs.org

DFT calculations have been employed to determine the energy difference (ΔE_HL) between the HS and LS states. For the [Co(bpy)₃]²⁺ complex, the calculated values of ΔE_HL vary significantly depending on the functional used, ranging from -3212 to 3919 cm⁻¹. acs.orgnih.govunige.chresearchgate.net This highlights the sensitivity of spin-state energetics to the chosen computational method. acs.orgnih.govunige.chresearchgate.net

Evaluation of Computational Functionals (GGA, meta-GGA, Hybrid) for Accuracy

The accuracy of DFT calculations for spin-state energetics is highly dependent on the choice of the exchange-correlation functional. maplesoft.com Functionals are generally categorized into different "rungs" on a ladder of increasing complexity and, often, accuracy. maplesoft.com These include the Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals. maplesoft.com

GGA (Generalized Gradient Approximation): These functionals, such as PBE and BLYP, consider the electron density and its gradient. maplesoft.com In the case of [Co(bpy)₃]²⁺, GGA functionals tend to overestimate the stability of the low-spin state, failing to correctly predict the high-spin ground state of the isolated complex. acs.orgnih.gov

meta-GGA: These functionals, like TPSS and M06-L, add the kinetic energy density as a variable, which can improve the description of different types of chemical bonds. maplesoft.com However, some meta-GGA functionals can be sensitive to the integration grid used in the calculations, which can introduce errors. nih.gov

Hybrid Functionals: These functionals, such as B3LYP and PBE0, incorporate a portion of exact Hartree-Fock exchange, which often improves the accuracy for spin-state energetics. maplesoft.com For [Co(bpy)₃]²⁺, hybrid functionals tend to overestimate the stability of the high-spin state. acs.orgnih.gov However, specific hybrid functionals like B3LYP* and O3LYP have been found to provide more reliable results for this complex. acs.orgunige.chresearchgate.net

The following table summarizes the performance of various functionals in calculating the high-spin/low-spin energy difference (ΔE_HL) for the [Co(bpy)₃]²⁺ complex. A positive value indicates that the high-spin state is more stable.

| Functional Type | Functional Name | Calculated ΔE_HL (cm⁻¹) for [Co(bpy)₃]²⁺ | Performance Assessment |

|---|---|---|---|

| GGA | PBE | -3212 | Overstabilizes LS state |

| OPBE | -1500 | Overstabilizes LS state | |

| RPBE | 500 | Good agreement with experiment | |

| OLYP | 1500 | Good agreement with experiment | |

| meta-GGA | VSXC | -2800 | Overstabilizes LS state |

| TPSS | -2000 | Overstabilizes LS state | |

| Hybrid | B3LYP | 3919 | Overstabilizes HS state |

| B3LYP* | 2500 | Good agreement with experiment | |

| O3LYP | 2800 | Good agreement with experiment | |

| PBE0 | 3500 | Overstabilizes HS state |

Restricted Open-Shell Configuration Interaction Singles (ROCIS) and CASSCF Methods for Spin State Energetics

While DFT is a powerful tool, other advanced computational methods are also employed to study spin-state energetics, particularly for systems with significant multi-reference character.

Restricted Open-Shell Configuration Interaction Singles (ROCIS) is a method used in conjunction with DFT to calculate X-ray absorption spectra. researchgate.netnih.gov By simulating the spectra for different spin states and comparing them to experimental data, the relative populations of the HS and LS states can be determined. researchgate.netnih.gov This combined experimental and theoretical approach provided the aforementioned spin-state populations for both [Co(bpy)₃]³⁺ and [Co(bpy)₃]²⁺ in solution. researchgate.netnih.govacs.org

Complete Active Space Self-Consistent Field (CASSCF) is another high-level method that is well-suited for studying systems with strong electron correlation. nih.gov It variationally optimizes both the orbitals and the configuration interaction coefficients within a defined "active space" of electrons and orbitals. nih.gov While computationally demanding, CASSCF can provide a more accurate description of the electronic structure and spin-state energetics, especially for challenging cases. nih.gov Studies have shown that including orbital relaxation effects through CASSCF can be crucial, as it tends to differentially stabilize lower-spin states. nih.gov

Influence of Oxidation State and Ligand Field Strength on Spin Equilibrium

The spin state of a cobalt complex is a delicate balance between the ligand field splitting energy (Δ_oct) and the spin-pairing energy. The oxidation state of the cobalt ion and the nature of the ligands play a crucial role in determining this equilibrium. mdpi.com

Oxidation State: The oxidation state of the central metal ion has a significant impact on the ligand field strength. A higher oxidation state, such as Co(III), leads to a stronger attraction between the metal and the ligands. acs.org This results in shorter metal-ligand bonds and a larger ligand field splitting energy, which strongly favors the low-spin configuration. acs.org This is why [Co(bpy)₃]³⁺ is predominantly low-spin. researchgate.netnih.govacs.org Conversely, the lower +2 oxidation state in [Co(bpy)₃]²⁺ results in a weaker ligand field, allowing for a thermal equilibrium between the high-spin and low-spin states. researchgate.netnih.govacs.org

Ligand Field Strength: The bipyridine ligand itself creates a relatively strong ligand field. However, modifications to the ligand framework can further tune the spin state. Electron-withdrawing or electron-donating substituents on the bipyridine rings can alter the ligand field strength and, consequently, the spin-state energetics. mdpi.com In general, stronger field ligands increase Δ_oct and favor the low-spin state. mdpi.com The interplay between the cobalt oxidation state and the ligand field strength is fundamental to controlling the spin equilibrium in these complexes. nih.govuni-heidelberg.de

Redox Chemistry and Electron Transfer Mechanisms of Tris 2,2 Bipyridyl Cobalt Systems

Electrochemical Redox Behavior of the [Co(bpy)₃]³⁺/[Co(bpy)₃]²⁺ Couple

The electrochemical characteristics of the [Co(bpy)₃]³⁺/[Co(bpy)₃]²⁺ couple have been extensively investigated, providing valuable insights into its reactivity. The reversible nature of its electron transfer and the influence of the surrounding environment on its kinetics are key aspects of its electrochemical profile.

Reversible Electron Transfer Kinetics and Electrochemical Parameters (E⁰, k⁰, Reversibility)

The [Co(bpy)₃]³⁺/[Co(bpy)₃]²⁺ redox couple is known for its chemically reversible one-electron transfer process. This reversibility is a hallmark of a system where both the oxidized and reduced forms are stable under the experimental conditions, allowing for the facile transfer of an electron without accompanying chemical reactions. The standard electrode potential (E⁰) for this couple is a fundamental thermodynamic parameter that quantifies the tendency of the species to accept an electron.

The heterogeneous electron transfer rate constant, k⁰, provides a measure of the kinetic facility of the electron transfer at the electrode surface. Studies have shown that the electron transfer between Co(II) and Co(III) species in bipyridyl complexes is significantly slower than that between Co(I) and Co(II) species, with a rate constant of approximately 18 M⁻¹s⁻¹. libretexts.org This difference highlights the influence of the electronic configuration and geometry of the cobalt center on the reaction rate. The reversibility of the system is often assessed using techniques like cyclic voltammetry, where the separation between the anodic and cathodic peak potentials provides an indication of the electron transfer kinetics.

Interactive Table 1: Electrochemical Parameters for the [Co(bpy)₃]³⁺/[Co(bpy)₃]²⁺ Couple

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| E⁰ (Standard Electrode Potential) | The thermodynamic tendency of the [Co(bpy)₃]³⁺ ion to be reduced. | Varies with solvent and supporting electrolyte. |

| k⁰ (Standard Heterogeneous Rate Constant) | The intrinsic rate of electron transfer at the electrode surface. | ~18 M⁻¹s⁻¹ for the Co(II)/Co(III) couple. libretexts.org |

| Reversibility | The chemical and electrochemical stability of the redox couple during electron transfer. | Generally exhibits chemically reversible behavior. |

Solvent and Ionic Liquid Effects on Electron Transfer Kinetics and Diffusion

The environment surrounding the [Co(bpy)₃] complex profoundly impacts its electron transfer kinetics and diffusion properties. The solvent plays a crucial role in stabilizing the charged species and mediating the electron transfer process. Studies in various organic solvents have demonstrated that solvent dynamics can control the rate of the Co(bpy)₃³⁺/²⁺ electrode reaction. acs.org For instance, in a series of polar monomeric and oligomeric polyether solvents, the heterogeneous electron transfer rate constant (kₑₜ) was found to vary inversely with the solvent's longitudinal relaxation time (τₗ). acs.org This indicates that the rate of solvent reorganization is a key factor in determining the speed of electron transfer. acs.org

Furthermore, the diffusion coefficient (D) of the complex, which is a measure of its mobility in the solution, is also influenced by the solvent viscosity. acs.org The interplay between electron transfer kinetics and diffusion is complex; in some nonaqueous solvents, the rate constant correlates with the diffusion coefficient, suggesting a link between the two processes. acs.org

Ionic liquids (ILs) represent a unique class of solvents that can significantly alter the redox behavior of dissolved species. In the case of cobalt(III) bipyridyl complexes, the presence of ionic liquids can influence the electron transfer rate. For example, the outer-sphere electron transfer reaction of a surfactant-cobalt(III) complex was found to have a second-order rate constant that increased with the concentration of the complex in an ionic liquid medium. researchgate.netnih.gov This has been attributed to the formation of aggregated structures of the cobalt complex at the surface of the ionic liquid. researchgate.netnih.gov The nature of the ionic liquid, including the structure of its cation and anion, can be tuned to modulate these interactions and, consequently, the electron transfer kinetics. rsc.orgacs.org

Interactive Table 2: Influence of Solvent and Ionic Liquids

| Environment | Effect on Electron Transfer Kinetics | Effect on Diffusion |

|---|---|---|

| Organic Solvents | Rate can be controlled by solvent dynamics (e.g., relaxation time). acs.orgacs.org | Influenced by solvent viscosity. acs.org |

| Ionic Liquids | Rate can be enhanced due to the formation of aggregated structures. researchgate.netnih.gov | Dependent on the specific ionic liquid and its interactions with the complex. rsc.org |

Fundamental Electron Transfer Processes

Understanding the mechanism by which an electron moves from a donor to an acceptor is central to comprehending the reactivity of the [Co(bpy)₃] system. The distinction between inner-sphere and outer-sphere pathways, the application of Marcus theory to predict reaction rates, and the determination of self-exchange rate constants are all critical components of this understanding.

Applications of Marcus Theory to Electron Transfer Rate Constants

Marcus theory, for which Rudolph A. Marcus was awarded the Nobel Prize in Chemistry in 1992, provides a theoretical framework for understanding and predicting the rates of outer-sphere electron transfer reactions. wikipedia.org The theory relates the rate constant of an electron transfer reaction (k_ET) to the Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ). numberanalytics.com

The reorganization energy (λ) is a key concept in Marcus theory and has two components:

Inner-sphere reorganization energy (λᵢ): This component accounts for the energy required to change the bond lengths and angles within the coordination sphere of the reactants to accommodate the change in oxidation state. numberanalytics.com

Outer-sphere reorganization energy (λₒ): This component represents the energy required to reorganize the surrounding solvent molecules to accommodate the charge redistribution during the electron transfer. wikipedia.orgnumberanalytics.com

The Marcus equation predicts a parabolic relationship between the logarithm of the rate constant and the driving force of the reaction. numberanalytics.com One of the most significant predictions of Marcus theory is the existence of the "inverted region," where the reaction rate decreases as the reaction becomes more thermodynamically favorable (more negative ΔG°). u-tokyo.ac.jp This phenomenon has been experimentally verified and is a cornerstone of modern electron transfer theory. u-tokyo.ac.jp The theory has been successfully applied to rationalize the electron transfer behavior of cobalt polypyridyl complexes, including the relationship between ligand field strength and the lifetimes of excited states. acs.org

Self-Exchange Electron-Transfer Rate Constants of Cobalt Polypyridyl Complexes

The self-exchange electron transfer reaction is a fundamental process where an electron is exchanged between two identical species in different oxidation states (e.g., [Co(bpy)₃]²⁺ and [Co(bpy)₃]³⁺). libretexts.org The rate constant for this reaction (k_ex) is a critical parameter as it reflects the intrinsic barrier to electron transfer for a particular redox couple.

The self-exchange rate for the [Co(bpy)₃]²⁺/³⁺ couple is relatively slow compared to other polypyridyl complexes like those of ruthenium. libretexts.org This is attributed to the significant structural and electronic reorganization that occurs upon changing the oxidation state of the cobalt center. The Co(II) complex is high-spin, while the Co(III) complex is low-spin, leading to a substantial inner-sphere reorganization energy. nih.gov Combined experimental and computational studies have shown that aqueous [Co(bpy)₃]²⁺ exists as a mixture of high-spin and low-spin states, while [Co(bpy)₃]³⁺ is predominantly low-spin. nih.gov This change in spin state upon electron transfer contributes to the activation barrier and thus influences the self-exchange rate constant. The study of self-exchange rates in cobalt polypyridyl complexes provides valuable data for testing and refining theoretical models of electron transfer, such as Marcus theory. researchgate.net

Proton-Coupled Electron Transfer (PCET) Processes in Cobalt-Bipyridyl Systems

Proton-coupled electron transfer (PCET) is a fundamental chemical process where an electron and a proton are transferred together in a single elementary step or in separate, sequential steps. nih.govacs.org In such reactions, the transfer of both particles is thermodynamically and kinetically linked, often providing pathways that avoid high-energy intermediates. nih.gov The mechanism can be a concerted transfer (EPT), where the electron and proton move simultaneously, or a stepwise process, either proton transfer followed by electron transfer (PTET) or electron transfer followed by proton transfer (ETPT). acs.org

In the context of cobalt-bipyridyl systems, PCET is crucial, particularly in catalytic cycles such as hydrogen evolution. The process for molecular cobalt complexes typically involves the formation of a cobalt hydride (Co-H) species. nih.gov This occurs through the protonation of a reduced Co(I) intermediate, which is generated via electron transfer. The stability and reactivity of this Co-H intermediate dictate the subsequent hydrogen evolution pathway. nih.govnih.gov

Two primary mechanisms for hydrogen evolution from the Co-H intermediate are recognized:

Heterolytic Pathway : The metal hydride (e.g., Co(III)-H or Co(II)-H) is attacked by another proton, leading to the formation of a dihydrogen (H₂) molecule. nih.gov

Homolytic Pathway : Two metal-hydride complexes react in a reductive elimination step to evolve H₂. nih.gov

The specific pathway is influenced by factors such as the pKₐ of the proton source and the coordination environment of the cobalt center. rsc.org The introduction of bipyridine ligands plays a significant role by stabilizing the reduced Co(I) state through π-back-bonding. This stabilization shifts the Co(II)/Co(I) redox couple to more positive potentials, making the Co(I) center less basic and requiring stronger acids to facilitate the protonation step necessary for catalysis. nih.gov

Interfacial Electron Transfer Dynamics

The kinetics and mechanisms of electron transfer for the tris(2,2'-bipyridyl)cobalt(III)/(II) redox couple are highly dependent on the nature of the electrode-electrolyte interface. Factors such as the electrode material, its surface chemistry, and the composition of the electrolyte all play critical roles in the efficiency of the charge transfer process.

The choice of electrode material significantly impacts the electrochemical behavior of the [Co(bpy)₃]³⁺/²⁺ system. Systematic studies have compared its performance on different common electrodes.

Better electrochemical responses are generally observed on glassy carbon (GC) electrodes compared to platinum (Pt). researchgate.netmonash.edu Cyclic voltammetry studies show that GC electrodes yield higher peak currents for the [Co(bpy)₃]³⁺/²⁺ couple. researchgate.net In contrast, unmodified indium tin oxide (ITO) surfaces are largely inert for the oxidation of related cobalt bipyridine complexes, indicating very slow electron transfer kinetics. nih.gov However, the surface of ITO can be modified, for example with other metal polypyridyl complexes, to catalyze the reaction. nih.govnju.edu.cn

Comparative Electrochemical Response of [Co(bpy)₃]²⁺ at Different Electrodes

| Electrode Material | Observed Kinetic Characteristics | Reference |

|---|---|---|

| Glassy Carbon (GC) | Higher peak currents, better electrochemical response compared to Pt. | researchgate.netmonash.edu |

| Platinum (Pt) | Lower peak currents compared to GC. | researchgate.netmonash.edu |

| Indium Tin Oxide (ITO) (unmodified) | Essentially electrochemically inert for related Co(II) bipyridine complexes, indicating very slow kinetics. | nih.gov |

The rate of heterogeneous electron transfer is sensitive to the specific surface chemistry of the electrode. For carbon electrodes, surface features such as the presence of oxide functional groups and defect sites can significantly influence kinetic rates. ualberta.caacs.org While some redox couples are insensitive to these surface features ("outer-sphere" systems), others require specific interactions or are catalyzed by certain functional groups. ualberta.ca

Electrolyte cations also exert a considerable influence on the redox behavior of the cobalt complex at the electrode surface. rsc.orgmdpi.com Cations adsorb at the outer Helmholtz plane of the electrode, altering the local electric field. mdpi.com This electrostatic effect can shift the reduction potential of the cobalt complex. For instance, the binding of Lewis acidic cations (like alkali or alkaline earth metals) to ligands can cause an anodic shift in both the Co(III)/Co(II) and Co(II)/Co(I) redox couples. rsc.org The magnitude of this shift can correlate with the strength of the cation. rsc.org This interaction is thought to stabilize the reduced state of the complex and can also impact the reorganization energy associated with the electron transfer, thereby affecting the kinetics. rsc.org

Modifying the structure of the bipyridine ligands through functionalization is a key strategy for tuning the interfacial properties of the cobalt complex. Introducing bulky substituents, such as alkyl chains, can have a profound effect on charge transfer dynamics.

Comparative Redox Reactivity with Analogous Metal Polypyridyl Complexes (e.g., Ru, Fe)

The redox properties of tris(2,2'-bipyridyl)cobalt are often benchmarked against its iron (Fe) and ruthenium (Ru) analogues. While structurally similar, their electronic properties and reactivity differ significantly due to the nature of the central metal ion.

The [Ru(bpy)₃]²⁺ complex is well-known for its strong luminescence and photochemical properties, which are absent in the corresponding iron complex. odinity.com This difference arises from the distinct energies of their metal-to-ligand charge transfer (MLCT) bands and the efficiency of intersystem crossing. odinity.com The Fe(II) complex has a much smaller energy gap between its metal-centered excited states and the ground state, leading to rapid, non-radiative decay. odinity.com

The redox potentials of these complexes also show clear trends. The Ru(II)/Ru(III) oxidation is generally more accessible than that of Fe(II)/Fe(III), while the ligand-based reductions occur at different potentials. These differences in redox potentials directly impact their application as photocatalysts and redox mediators. For example, in photochemical CO₂ reduction, a cobalt complex with a specific polypyridyl ligand was found to preferentially produce H₂, whereas its iron analogue quantitatively generated CO, highlighting how the metal center dictates the catalytic pathway. researchgate.net The electron self-exchange rates also differ, impacting the kinetics of cross-reactions between the complexes. rsc.orgrsc.org

Comparative Redox Potentials of [M(bpy)₃]ⁿ⁺ Complexes (vs. SCE)

| Metal (M) | Redox Couple | Potential (V vs. SCE) | Reference |

|---|---|---|---|

| Cobalt (Co) | Co³⁺/Co²⁺ | +0.33 | rsc.org |

| Ruthenium (Ru) | Ru³⁺/Ru²⁺ | +1.26 | rsc.org |

| Ruthenium (Ru) | Ru²⁺/Ru⁺ | -1.33 | rsc.org |

| Iron (Fe) | Fe³⁺/Fe²⁺ | +1.06 | nih.gov |

| Iron (Fe) | Fe²⁺/Fe⁺ | -1.15 | nih.gov |

Note: Potentials are approximate and can vary with solvent and electrolyte conditions.

Photochemistry and Excited State Dynamics of Tris 2,2 Bipyridyl Cobalt Iii

Ligand-to-Metal Charge Transfer (LMCT) Photochemistry

Ligand-to-metal charge transfer (LMCT) is a important photochemical process in [Co(bpy)₃]³⁺, where the absorption of light promotes an electron from a ligand-based orbital to a metal-centered orbital. This initial electronic transition sets the stage for a cascade of subsequent events.

Upon photoexcitation, particularly with UV light, the [Co(bpy)₃]³⁺ complex undergoes a transition from its ground state to an excited state. This excitation typically populates a ligand-to-metal charge transfer (LMCT) state. In this state, an electron is promoted from a π orbital of the bipyridine ligand to a d-orbital of the Co(III) center. acs.orgnih.gov This process effectively creates a transient Co(II) center and a bipyridine radical cation within the complex.

However, the photophysics of Co(III) polypyridyl complexes are complex and can involve multiple excited states. Following the initial LMCT excitation, the complex can rapidly relax to lower-energy metal-centered (MC) or ligand-field (LF) excited states. nih.govacs.org These MC states, characterized by the population of an e_g* antibonding orbital, are often responsible for the subsequent reactivity of the complex. The lifetime of these excited states is a critical factor in determining the efficiency of any photochemical application. Research has shown that structural modifications to the ligands can influence the energies and lifetimes of these MC states. acs.org For instance, the bite angle of the chelating ligand and π-π stacking interactions can modulate the ligand field strength and, consequently, the excited-state dynamics. acs.org

| Complex | 10 Dq (cm⁻¹) | Racah B (cm⁻¹) | Racah C (cm⁻¹) |

| [Co(bpy)₃]³⁺ | ~23,000 | - | - |

| [Co(terpy)₂]³⁺ | ~26,000 | - | - |

| [Co(BMeImPy)₂]³⁺ | ~30,000 | - | - |

This table presents the ligand field splitting parameter (10 Dq) for [Co(bpy)₃]³⁺ and related complexes, illustrating how ligand structure influences this key spectroscopic parameter. Data sourced from studies on the ligand-field spectroscopy of Co(III) complexes. acs.orgnih.gov

The interaction of photoexcited [Co(bpy)₃]³⁺ with its environment, particularly in aqueous solutions, can lead to the formation of reactive oxygen species (ROS). While the direct generation of ROS by photoexcited [Co(bpy)₃]³⁺ is not as extensively studied as other photosensitizers, the underlying principles of cobalt chemistry suggest potential pathways.

Cobalt complexes, in general, are known to participate in reactions that generate ROS. nih.govmdpi.com For instance, the reduction of Co(III) to Co(II) can initiate Fenton-like reactions. In the context of [Co(bpy)₃]³⁺, the initial LMCT state, which can be described as [Co(II)(bpy)₂(bpy•⁺)]³⁺, could potentially interact with molecular oxygen. This interaction could lead to the formation of superoxide (B77818) (O₂•⁻) through electron transfer from the transient Co(II) center. The subsequent dismutation of superoxide can produce hydrogen peroxide (H₂O₂), which can then react with the Co(II) species in a Fenton-like manner to generate highly reactive hydroxyl radicals (•OH). nih.gov

It is important to note that the efficiency of ROS generation would be highly dependent on the lifetime of the reactive excited state and the presence of suitable substrates like oxygen. Further research is needed to fully elucidate the specific mechanisms and quantum yields of ROS production by photoexcited [Co(bpy)₃]³⁺ in aqueous environments.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a cornerstone of the photochemical reactivity of [Co(bpy)₃]³⁺. These processes can occur both within a single molecule (intramolecular) and between different molecules (intermolecular), playing a crucial role in various applications, including the quenching of excited states and the design of bimetallic photocatalytic systems.

In bimetallic systems where [Co(bpy)₃]³⁺ is linked to another metal complex, intramolecular electron transfer can be a dominant deactivation pathway for an excited state. For example, in a Ru(II)-Co(III) bimetallic complex, photoexcitation of the Ru(II) moiety can lead to the formation of its metal-to-ligand charge transfer (³MLCT) excited state. If the thermodynamics are favorable, an electron can then be transferred from the excited Ru(II) center to the Co(III) center, resulting in a charge-separated state, [Ru(III)-Co(II)]. nih.goviosrjournals.org

[Co(bpy)₃]³⁺ and other Co(III) complexes are known to be efficient quenchers of the excited states of other molecules, a prominent example being the quenching of the phosphorescence of tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). acs.orgatwiki.jpacs.org The primary mechanism for this quenching is electron transfer.

When [Ru(bpy)₃]²⁺ is excited, it forms a long-lived ³MLCT state. In the presence of a Co(III) complex like [Co(bpy)₃]³⁺, the excited [Ru(bpy)₃]²⁺ can donate an electron to the Co(III) center, resulting in the formation of [Ru(bpy)₃]³⁺ and the corresponding Co(II) complex. acs.orgacs.org This process is often diffusion-controlled and its rate can be described by the Stern-Volmer equation. atwiki.jpias.ac.in The efficiency of this quenching process depends on the redox potentials of the donor and acceptor and the free energy change of the electron transfer reaction.

The quenching can be influenced by the solvent and the specific ligands on the cobalt complex. For instance, studies have shown that the quenching rate constants for different Co(III) amine complexes vary with the nature of the other ligands. atwiki.jpacs.org This type of quenching is a fundamental process in many photocatalytic cycles where [Ru(bpy)₃]²⁺ acts as a photosensitizer and the Co(III) complex is the ultimate electron acceptor or a catalytic component.

| Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |

| [Co(NH₃)₆]³⁺ | ~3.7 x 10⁷ |

| [Co(NH₃)₅Cl]²⁺ | ~1.5 x 10⁸ |

| [Co(NH₃)₅Br]²⁺ | ~1.0 x 10⁹ |

This table shows the quenching rate constants for the quenching of the excited state of [Ru(bpy)₃]²⁺ by different Co(III) amine complexes in 0.5 M H₂SO₄. The data illustrates the influence of the ligand on the quenching efficiency. atwiki.jpacs.org

As introduced in section 6.1.1, the primary deactivation pathway for the initially formed excited state of [Co(bpy)₃]³⁺ often involves electron transfer from the ligand to the metal center. Following the initial photoexcitation to a LMCT state, the complex can undergo rapid intersystem crossing and internal conversion to populate lower-lying metal-centered (MC) excited states. acs.orgacs.org

The deactivation from these MC states back to the ground state is a non-radiative process. The rate of this deactivation is influenced by the energy gap between the excited state and the ground state, a concept described by the energy gap law. acs.org In some Co(III) polypyridyl complexes, this deactivation process falls into the Marcus inverted region, where increasing the energy of the excited state can counterintuitively lead to a longer lifetime. acs.org

In certain cobalt complexes with different ligands, such as Co(ppy)₃ (where ppy = 2-phenylpyridine), the deactivation can occur through a metal-to-ligand charge transfer (MLCT) state, which is less common for Co(III). illinois.educhemrxiv.org In these cases, the excited state deactivates rapidly through Jahn-Teller distortion and conversion to a five-coordinate metal-centered state. illinois.educhemrxiv.org However, for [Co(bpy)₃]³⁺, the dominant pathway remains the deactivation of MC states populated via an initial LMCT transition.

Time-Resolved Spectroscopic Probes of Photochemical Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the transient species and elementary steps involved in the photochemical dynamics of tris(2,2'-bipyridyl)cobalt(III), denoted as [Co(bpy)₃]³⁺. These techniques provide critical insights into the lifetimes of excited states and the pathways of electron transfer.

Transient Absorption Spectroscopy for Tracking Excited-State Lifetimes and Electron-Transfer Pathways

Transient absorption (TA) spectroscopy is instrumental in characterizing the excited-state dynamics of [Co(bpy)₃]³⁺. Following photoexcitation, the complex undergoes a series of processes, including the formation of metal-centered (MC) excited states. The lifetimes of these excited states are crucial for determining the photochemical outcome.

Recent studies on Co(III) polypyridine complexes have shown that the lifetimes of the triplet metal-centered (³MC) excited states can be influenced by the ligand field strength. acs.org In some cases, a weaker ligand field can lead to longer excited-state lifetimes, a phenomenon rationalized by Marcus inverted region behavior. acs.org For [Co(bpy)₃]³⁺, the lifetime of its ³T₁ state has been reported to be 5.0 ns. acs.org

TA spectroscopy allows for the observation of excited-state absorption (ESA) bands, which are characteristic of the transient species formed after light absorption. For instance, in related cobalt(III) complexes with tridentate polypyridine ligands, ESA bands are observed in the visible region, and their decay kinetics provide the excited-state lifetimes. acs.org Electron transfer is a key deactivation pathway for the excited states of [Co(bpy)₃]³⁺. In the presence of electron donors, the excited complex can be reduced, forming the Co(II) species. Flash photolysis studies have been used to investigate the electron-transfer reactions between the excited state of photosensitizers like [Ru(bpy)₃]²⁺ and Co(III) complexes, generating Co(II) and the oxidized photosensitizer. rsc.org The subsequent reactions and charge separation efficiencies can be monitored by observing the characteristic absorption of the transient species. rsc.orgresearchgate.net For example, the quenching of the excited state of [Ru(bpy)₃]²⁺ by Co(III) complexes can occur via an electron transfer mechanism. acs.org

Femtosecond Transient Spectroscopy for Ultrafast Photochemical Processes

Femtosecond transient absorption spectroscopy provides access to the earliest events following photoexcitation, occurring on timescales of femtoseconds (fs) to picoseconds (ps). unige.ch This technique is essential for understanding the initial steps of photochemical reactions, such as intersystem crossing (ISC) and vibrational relaxation, which often occur on ultrafast timescales.

For many transition metal complexes, such as the well-studied [Ru(bpy)₃]²⁺, photoexcitation populates a singlet metal-to-ligand charge-transfer (¹MLCT) state, which then undergoes ultrafast ISC to a triplet (³MLCT) state within tens to hundreds of femtoseconds. acs.orgmsu.edunih.gov While the photophysics of [Co(bpy)₃]³⁺ are dominated by ligand-field (LF) or metal-centered (MC) states rather than MLCT states, the initial dynamics following excitation into its ligand-to-metal charge transfer (LMCT) bands are expected to be similarly rapid.

Femtosecond TA studies on related systems reveal complex dynamics. For example, in bimetallic complexes involving a Co(III) center, photoinduced electron transfer can occur on the picosecond timescale. nih.gov In dye-sensitized solar cells employing [Co(bpy)₃]²⁺/³⁺ redox mediators, femtosecond TA has been used to probe the biphasic electron injection process from the dye to titania, with time constants in the hundreds of femtoseconds and tens to hundreds of picoseconds. researchgate.net These studies highlight the power of femtosecond spectroscopy to resolve the primary charge separation events that are critical to the function of such devices.

The initial excited-state evolution in transition metal complexes can involve wavepacket motion and changes in electronic symmetry, which can be tracked with time-resolved anisotropy measurements. unt.educapes.gov.br Although specific femtosecond studies on the isolated [Co(bpy)₃]³⁺ complex detailing these early events are less common than for its ruthenium analogue, the techniques are fully applicable and essential for a complete understanding of its photochemistry. The ultrafast loss of a ligand and subsequent solvent coordination in other coordination compounds have been observed on femtosecond and picosecond timescales, respectively, indicating that significant structural changes can occur very rapidly following excitation. nih.gov

Photoreactivity and Light-Induced Decomposition Pathways

The photoreactivity of tris(2,2'-bipyridyl)cobalt(III) can lead to its decomposition through various pathways, which are often sensitive to the reaction environment, particularly the acidity of the solution.

Acid Sensitivity and Ligand Dissociation Under Photoreaction Conditions

The stability of [Co(bpy)₃]³⁺ is influenced by the pH of the medium. In strongly acidic solutions (pH < 2), the bipyridine ligands can be protonated, which may facilitate their dissociation from the cobalt center. benchchem.com This process can lead to the formation of complexes with fewer than three bipyridyl ligands.

Photoreactions can exacerbate this instability. Irradiation of transition metal complexes can populate metal-centered (MC) excited states that have dissociative character, promoting the loss of ligands. researchgate.net While [Co(bpy)₃]³⁺ is generally considered photochemically stable, especially compared to some other Co(III) amine complexes, prolonged irradiation, particularly with UV light, can induce ligand dissociation. This photodissociation can be a limiting factor in applications like photocatalysis.

Studies on related ruthenium complexes, such as [Ru(bpy)₃]²⁺, have shown that photodecomposition often proceeds via photoaquation, where a bipyridine ligand is replaced by water molecules. researchgate.net The rate of this decomposition can be dependent on the pH and the composition of the buffer solution. researchgate.net Similarly, for cobalt(III) complexes, photoreduction to the more labile Co(II) state can be followed by ligand dissociation, as the Co(II) complex is less stable. researchgate.net The reduction of [Co(bpy)₃]³⁺ by thiosulfate (B1220275) ions, for instance, is found to be dependent on the acid concentration. researchgate.net

Mechanisms of Organometallic Product Formation and Subsequent Decomposition

The photolysis of certain cobalt(III) complexes can lead to the formation of organometallic intermediates. For example, the photodecarboxylation of cobalt(III) aminoacidato complexes can yield stable Co-C-N metallacycles. core.ac.uk Although not directly involving [Co(bpy)₃]³⁺, these studies demonstrate a potential pathway for organometallic product formation from Co(III) precursors. The initial step is often the formation of a radical pair, which can then rearrange to form a cobalt-carbon bond. core.ac.uk

These organometallic products are often transient and can decompose further. The decomposition of these intermediates can result in the formation of carbonyl compounds and the release of the organic ligands and the Co(II) ion. core.ac.uk For instance, the decomposition of a Co-C-N metallacycle was proposed to yield a Co(I) complex and an iminium ion, with the latter hydrolyzing to a carbonyl compound. core.ac.uk

In the thermal decomposition of cobalt(III) ammine complexes, redox reactions between the Co(III) center and the ligands or counter-ions can occur, leading to the formation of Co(II) and oxidized ligand products. mdpi.com For example, the thermal decomposition of [Co(NH₃)₄CO₃]I involves the initial oxidation of the iodide ion by Co(III), followed by the decomposition of the resulting Co(II) complex into cobalt oxides and other products. mdpi.com While this is a thermal process, similar redox-driven decomposition pathways can be initiated photochemically. The photoreduction of [Co(bpy)₃]³⁺ to [Co(bpy)₃]²⁺ is a key step; the resulting Co(II) complex is kinetically labile and more susceptible to ligand substitution and decomposition.

The table below summarizes key kinetic data related to the excited-state dynamics of tris(2,2'-bipyridyl)cobalt(III) and related species.

Table 1: Excited-State Lifetimes and Kinetic Data

| Complex/System | Process | Lifetime/Rate Constant | Technique | Reference |

|---|---|---|---|---|

| [Co(bpy)₃]³⁺ | ³T₁ State Lifetime | 5.0 ns | Transient Absorption | acs.org |

| [Co(phtpy)₂]³⁺ | Excited-State Lifetime | 2.6 ns | Transient Absorption | acs.org |

| [Co(dqp)₂]³⁺ | Excited-State Lifetime | 8.3 ns | Transient Absorption | acs.org |

| Y123 dye/[Co(bpy)₃]²⁺/³⁺ | Electron Injection (fast) | ~350 fs | Femtosecond Transient Absorption | researchgate.net |

| Y123 dye/[Co(bpy)₃]²⁺/³⁺ | Electron Injection (slow) | 80 - 95 ps | Femtosecond Transient Absorption | researchgate.net |

| [Ru(bpy)₃]²⁺ | Intersystem Crossing | 40 ± 15 fs | Femtosecond Fluorescence Upconversion | acs.orgnih.gov |

| [Ru(bpy)₃]²⁺ | Vibrational Cooling | 0.56 - 1.3 ps | Femtosecond Fluorescence Upconversion | acs.orgnih.gov |

Catalytic Applications and Mechanistic Investigations Involving Tris 2,2 Bipyridyl Cobalt

Electrocatalytic Processes

Tris(2,2'-bipyridyl)cobalt and its derivatives have demonstrated significant activity as molecular electrocatalysts, particularly in the context of renewable energy technologies. These complexes can mediate the transfer of electrons to substrates like protons and CO₂, facilitating their conversion into valuable chemical fuels.

Hydrogen Evolution Reaction (HER) Electrocatalysis

The electrocatalytic production of hydrogen from protons is a cornerstone of a potential hydrogen economy. Cobalt complexes, including those with polypyridyl ligands, have emerged as promising, earth-abundant alternatives to precious metal catalysts. nih.gov

The mechanism of HER catalyzed by cobalt complexes is often intricate and can vary depending on the reaction conditions. For several cobalt-based catalysts, an ECEC (Electron-Chemical-Electron-Chemical) mechanism is frequently proposed. nih.gov This pathway involves a sequence of electron transfer (E) and chemical (C), typically protonation, steps. The process is generally initiated by the reduction of the Co(II) center to a more electron-rich Co(I) species. This is followed by protonation to form a cobalt-hydride intermediate, which then undergoes further reduction and protonation to release molecular hydrogen. nih.gov

In some systems, an EECC (Electron-Electron-Chemical-Chemical) pathway is suggested. For certain cobalt corroles, for instance, the electrocatalytic HER in an organic phase with a proton source is thought to proceed via this mechanism. mdpi.com This implies two initial electron transfer steps before the chemical protonation steps leading to hydrogen evolution.

For a dinuclear cobalt polypyridyl complex, an (E)ECEC mechanism has been identified, where the first protonation is the rate-limiting step. nih.gov The specific pathway is highly dependent on the catalyst structure and the reaction environment.

Ligand dynamics can play a crucial role in the catalytic cycle. In some cases, the dissociation of a ligand from the cobalt center is a key step in creating an open coordination site for substrate binding and activation. For an exceptionally stable cobalt complex, it is proposed that the dissociation of a pyridine (B92270) ring from the cobalt center in acidic aqueous solution leads to the formation of the active catalyst. acs.org This dissociated pyridine can then act as a proton relay, shuttling protons to the catalytic center and accelerating the rate of hydrogen evolution. acs.org

The importance of ligand coordination is highlighted by studies on nickel-based catalysts where the dissociation of pyridinethiolate ligands upon protonation was observed. acs.org This suggests that maintaining the integrity of the primary coordination sphere is vital for catalytic activity.

Furthermore, computational studies on a six-coordinate cobalt complex have explored the role of a redox-active ligand as a proton relay. rsc.org The study suggests that the ligand can be protonated and participate in proton-coupled electron transfer events, forming a key cobalt-hydride intermediate. rsc.org However, the efficiency of the proton relay function can be influenced by the electronic properties of the ligand itself. rsc.org

The performance and stability of tris(2,2'-bipyridyl)cobalt catalysts are highly dependent on the reaction medium. In organic solvents like acetonitrile (B52724) or dimethylformamide (DMF), these complexes often exhibit well-defined electrochemical behavior. nih.govnih.gov However, the formation of deposits on the electrode surface during bulk electrolysis has been observed, indicating that the molecular catalyst may transform into a heterogeneous or surface-adsorbed active species. nih.gov

In aqueous media, the situation can be more complex due to the influence of pH and the potential for different reaction pathways. For one highly stable cobalt complex, studies in an aqueous environment revealed that the initial complex acts as a precatalyst to a different, more active species formed in situ. acs.org The catalyst's stability was found to be highest in strongly acidic media. acs.org Conversely, research on photosystem I-based biophotovoltaic devices showed that moving from an organic solvent to a fully aqueous buffer system significantly increased the rate of PSI reduction by cobalt bipyridine complexes. utk.edu

The stability of the [Co(bpy)₃]²⁺/³⁺ redox couple is also a critical factor in applications like dye-sensitized solar cells (DSSCs). While these cobalt-mediated DSSCs can face stability issues, architectural modifications to the device can mitigate degradation mechanisms and lead to unprecedented long-term stability. researchgate.net

Carbon Dioxide (CO₂) Reduction Electrocatalysis

The electrochemical reduction of CO₂ into fuels and chemical feedstocks is a key strategy for mitigating greenhouse gas emissions and closing the carbon cycle. Cobalt complexes with polypyridine ligands are among the most studied molecular catalysts for this transformation. mdpi.com

A crucial step in the electrocatalytic reduction of CO₂ is the activation of the CO₂ molecule by a reduced, electron-rich metal center. For cobalt bipyridine-type complexes, this typically involves the generation of a low-valent Co(I) or even Co(0) species. mdpi.com The catalytically active state for some cobalt-polypyridine diamine complexes has been identified as the doubly reduced [Co⁰(L)]⁰ intermediate. mdpi.com

The stabilization of these low-valent cobalt intermediates is paramount for efficient catalysis. The ligand framework plays a critical role in this regard. Polypyridine ligands can act as electron reservoirs, accepting and storing reducing equivalents during the catalytic cycle. acs.orgnih.gov This "redox non-innocence" of the ligand helps to generate the highly nucleophilic cobalt center required for CO₂ binding and activation without resorting to extremely negative potentials. acs.orgnih.gov

Experimental and computational studies have shown that upon reduction, these cobalt complexes react with CO₂ to form a metallocarboxylate intermediate, [Co(L)-CO₂]ⁿ. mdpi.com The subsequent steps involve the cleavage of a C-O bond, often facilitated by a proton source, to release carbon monoxide (CO) and regenerate the catalyst. mdpi.com The presence of secondary coordination sphere functionalities, such as amide groups, can also influence the reaction pathway and promote CO₂ reduction at lower overpotentials. mdpi.com

Mechanisms of CO₂ Conversion and Selectivity

The conversion of CO₂ using cobalt complexes, including tris(2,2'-bipyridyl)cobalt, is a nuanced process where product selectivity is dictated by a variety of factors, including the catalyst's molecular structure and the reaction conditions. The ligand framework plays a critical role in the catalytic performance. Studies have shown that the bipyridine ligand is an effective π-acceptor, which stabilizes the cobalt center in the low oxidation states necessary for CO₂ reduction at lower overpotentials. mdpi.com

However, modifications to the bipyridine ligands can significantly impact efficiency. The introduction of bulky alkyl substituent groups on the bipyridine rings has been found to sterically hinder the coordination of CO₂ to the cobalt's active site, thereby impeding the reduction process. mdpi.comnih.gov This steric interference directly affects the accessibility of the catalytic center and the formation of the required intermediate species. nih.gov For instance, research on a series of cobalt-bipyridine complexes demonstrated a clear correlation between the size and position of substituents and the rate of CO₂ conversion.

Detailed electrochemical and spectro-electrochemical studies on related cobalt complexes reveal that the presence of proton sources (Brønsted acids) is often crucial for efficient catalysis. nih.gov In systems using a dinuclear cobalt complex, for example, high selectivity for carbon monoxide (CO) production (up to 94%) was achieved in the presence of trifluoroethanol. nih.gov The selectivity between CO and hydrogen (H₂) evolution can be controlled by the choice of ligand, metal center, and solvent composition. d-nb.info Mechanistic investigations using operando spectroscopy have shown that understanding the kinetics of surface species conversion is key to controlling product selectivity. pnnl.gov For example, on some catalysts, the rate-determining step for CO formation is the conversion of an adsorbed formate, while methane (B114726) formation proceeds through the hydrogenation of an adsorbed carbonyl. pnnl.gov By balancing the hydrogenation kinetics of these different intermediates, the selectivity towards a desired product can be precisely governed. pnnl.gov

Table 1: Effect of Bipyridine Ligand Substitution on Photocatalytic CO₂ Conversion Rate This table illustrates the decrease in CO₂ conversion efficiency when hydrogen atoms on the 4,4'- or 5,5'-positions of the bipyridine ring are replaced with various alkyl groups.

Photocatalytic Processes

Photocatalysis represents a promising avenue for converting CO₂ into valuable fuels and chemicals by harnessing light energy. nih.govrsc.org In these systems, a photosensitizer absorbs light, initiating an electron transfer cascade that ultimately drives the reduction of CO₂ by a catalyst. d-nb.info Cobalt complexes, particularly those with polypyridyl ligands like tris(2,2'-bipyridyl)cobalt, have been extensively studied as molecular catalysts in such artificial photosynthetic systems. rsc.org

Light-Driven CO₂ Reduction and Electron Mediation

The reduced form of the complex, [Co(bpy)₃]²⁺, then transfers the electron to the CO₂ molecule, initiating its reduction. The introduction of the [Co(bpy)₃]²⁺ mediator has been shown to markedly improve the photocatalytic activity of various pristine semiconductor photocatalysts. researchgate.net This enhancement is directly attributable to the accelerated charge separation, leading to a higher yield of reduction products like CO. researchgate.net Research has demonstrated that this integration of a homogeneous electron mediator with a heterogeneous photocatalyst can create a universally applicable and efficient system for photochemical CO₂ reduction. researchgate.net

Strategies for Enhancing Catalytic Efficiency and Selectivity

Improving the performance of catalytic systems involving tris(2,2'-bipyridyl)cobalt requires addressing challenges related to stability, recyclability, and activity. Key strategies include optimizing the catalyst's environment (homogeneous vs. heterogeneous) and employing immobilization techniques.

Comparison of Homogeneous vs. Heterogeneous Catalysis

Catalysis can be broadly categorized into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. researchgate.netlibretexts.org

Homogeneous Catalysis : In this mode, the tris(2,2'-bipyridyl)cobalt complex is dissolved in the same solvent as the reactants. libretexts.org This offers the significant advantages of high activity and selectivity, as the catalyst's active sites are readily accessible. rsc.org However, homogeneous catalysts often suffer from major drawbacks, including instability under reaction conditions and the difficulty of separating the catalyst from the products for reuse, which is not cost-effective. rsc.orgresearchgate.net

Heterogeneous Catalysis : Here, the catalyst is typically a solid, while the reactants are in a liquid or gas phase. libretexts.org The primary benefits of heterogeneous catalysts are their high stability and ease of recyclability. rsc.org The reaction mechanism involves the adsorption of reactants onto the catalyst's surface, activation, reaction, and finally, desorption of the products. libretexts.org While robust, these catalysts often exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org

A significant challenge in using cobalt-based catalysts is the potential for a "homogeneous" catalyst to decompose and form heterogeneous cobalt oxide (CoOx) nanoparticles, which may be the true active catalytic species. acs.org Therefore, combining the concepts of both catalytic types is a promising strategy to develop an "ideal" catalyst that is active, selective, stable, and recyclable. rsc.org

Immobilization on Electrodes or Silica (B1680970) Matrices for Improved Recyclability

Immobilization is a key strategy to overcome the limitations of homogeneous catalysts by anchoring them to a solid support. This approach seeks to merge the high activity of molecular catalysts with the stability and recyclability of heterogeneous systems. rsc.org

One effective method is the immobilization of cobalt complexes onto silica matrices. For example, related cobalt Schiff base complexes have been anchored to the surface of Si-MCM-41, a type of mesoporous silica. researchgate.net This creates a solid catalyst that retains the molecular nature of the active site while being easily recoverable.

Another approach involves deposition onto electrode surfaces. acs.org In some electrocatalytic systems, the molecular cobalt complex has been observed to form a deposit on the electrode. acs.org This can be a deliberate strategy to create a catalyst-modified electrode that is robust and reusable for multiple reaction cycles. The integration of the [Co(bpy)₃]²⁺ electron mediator with solid-state semiconductor photocatalysts is another prime example of this synergistic approach, effectively heterogenizing the system to enhance performance and recyclability. researchgate.net

Applications in Advanced Materials and Systems: Fundamental Research Aspects

Redox Mediators in Dye-Sensitized Solar Cells (DSSCs)

Design Principles for High-Efficiency DSSCs with Cobalt Redox Shuttles

The design of high-efficiency DSSCs utilizing the tris(2,2'-bipyridyl)cobalt(III/II) redox shuttle hinges on a multi-faceted approach that addresses the intricate interplay between the dye, the semiconductor, the electrolyte, and the counter electrode. A primary principle is the molecular engineering of the cobalt complex itself. By modifying the ligands attached to the cobalt center, it is possible to tune the redox potential of the couple. This allows for a better energetic alignment with the highest occupied molecular orbital (HOMO) of the sensitizing dye, thereby minimizing the energy loss during dye regeneration and maximizing the open-circuit voltage. mdpi.com For instance, the use of tridentate ligands has been shown to enhance the stability of the cobalt complex compared to bidentate ligands like 2,2'-bipyridine (B1663995). mdpi.com

Another critical design consideration is the selection of an appropriate sensitizing dye. Organic dyes, particularly those with a donor-π-acceptor (D-π-A) structure, have demonstrated excellent performance with cobalt-based electrolytes. mdpi.comnih.gov These dyes often possess high molar extinction coefficients, allowing for the use of thinner titanium dioxide (TiO₂) photoanodes. This is advantageous as it mitigates the mass transport limitations often associated with the bulkier cobalt complexes compared to the smaller iodide ions. researchgate.net Furthermore, the steric properties of the dye, such as the presence of bulky substituents, can play a crucial role in suppressing charge recombination between electrons in the TiO₂ and the Co(III) species in the electrolyte. nih.gov

Finally, achieving high efficiency necessitates the optimization of the entire cell architecture. This includes the properties of the mesoporous TiO₂ photoanode, the composition of the electrolyte, and the catalytic activity of the counter electrode, all of which will be discussed in subsequent sections. The overarching goal is to facilitate rapid electron transport and dye regeneration while minimizing deleterious recombination and mass transport limitations.

Charge Transport and Diffusion Limitations within Mesoporous Photoelectrodes

The effective diffusion coefficient of the cobalt complex within the TiO₂ film is significantly lower than in the bulk electrolyte solution. This is attributed to the tortuous path the ions must navigate through the interconnected nanoparticle network and potential electrostatic interactions with the TiO₂ surface. researchgate.net Addressing these diffusion limitations is paramount for realizing the full potential of cobalt-based DSSCs.

The physical properties of the mesoporous TiO₂ photoanode have a profound impact on the diffusion of the tris(2,2'-bipyridyl)cobalt(III/II) redox shuttle and, consequently, on the performance of the DSSC. nih.gov

Thickness: Thinner TiO₂ films are generally preferred for cobalt-based electrolytes to reduce the diffusion path length for the redox mediator. researchgate.net While a thicker film can increase dye loading and light harvesting, it can also exacerbate mass transport limitations, leading to a trade-off between light absorption and charge collection efficiency. napier.ac.uk For cobalt-based systems, photoanodes thinner than 10 µm are often necessary to avoid significant diffusion problems. researchgate.net